molecular formula C16H10ClN3O3 B12017424 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-98-9

1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12017424
CAS No.: 618098-98-9
M. Wt: 327.72 g/mol
InChI Key: CEZWXSSKSKBFAJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products

    Oxidation: 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole: Lacks the aldehyde group at the 4-position.

    1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Contains an amino group instead of a nitro group.

    1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the pyrazole ring

Properties

CAS No.

618098-98-9

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H

InChI Key

CEZWXSSKSKBFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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